molecular formula C16H25NO4 B1203864 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol

1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol

Cat. No. B1203864
M. Wt: 295.37 g/mol
InChI Key: CCGHVAGELGVBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol is a member of methoxybenzenes.

Scientific Research Applications

Pyrolytic Cleavage in Lignin Model Compounds

Research by Watanabe, Kawamoto, and Saka (2009) focused on the pyrolytic cleavage of β-ether-type dimers and an α,β-diether-type trimer, which included compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol. This study highlighted radical chain mechanisms in lignin model compounds, essential for understanding biomass processing and conversion (Watanabe, Kawamoto, & Saka, 2009).

Synthesis and Characterization in Morpholine Derivatives

Topical Drug Delivery Research

A study by Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential use in topical drug delivery, demonstrating the application of morpholine derivatives in medicinal chemistry (Rautio et al., 2000).

Asymmetric Synthesis and Crystal Structure Analysis

Research by Xu Qiu-yan (2013) on the asymmetric synthesis and crystal structure of morpholine derivatives, including dimethyl and fluorinephenyl variants, contributes to our understanding of the structural and stereochemical properties of similar compounds (Xu Qiu-yan, 2013).

properties

Product Name

1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C16H25NO4/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16/h4-7,12-14,18H,8-11H2,1-3H3

InChI Key

CCGHVAGELGVBQD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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